L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan
Description
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan is a peptide compound composed of six amino acids: threonine, tyrosine, alanine, isoleucine, serine, and tryptophan. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Properties
CAS No. |
919298-44-5 |
|---|---|
Molecular Formula |
C36H49N7O10 |
Molecular Weight |
739.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C36H49N7O10/c1-5-18(2)30(35(51)42-28(17-44)33(49)41-27(36(52)53)15-22-16-38-25-9-7-6-8-24(22)25)43-31(47)19(3)39-32(48)26(40-34(50)29(37)20(4)45)14-21-10-12-23(46)13-11-21/h6-13,16,18-20,26-30,38,44-46H,5,14-15,17,37H2,1-4H3,(H,39,48)(H,40,50)(H,41,49)(H,42,51)(H,43,47)(H,52,53)/t18-,19-,20+,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
DPPXQKORNAANJX-KBCIQRKHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines streamline the process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
Oxidation: Kynurenine from tryptophan.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Therapeutic Applications
1.1 Antioxidant Properties
Research indicates that peptides like L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan exhibit antioxidant properties that can protect cells from oxidative stress. These properties are crucial in developing treatments for diseases characterized by oxidative damage, such as neurodegenerative disorders.
1.2 Modulation of Immune Response
Peptides derived from aminoacyl-tRNA synthetases, including this compound, have been shown to modulate immune responses. For instance, studies have demonstrated that certain fragments can enhance cytokine production, which is vital for immune system function. This modulation can be leveraged for developing therapies for autoimmune diseases and inflammatory conditions .
1.3 Neuroprotective Effects
The presence of tryptophan in the peptide structure may contribute to neuroprotective effects by influencing serotonin pathways. Given that serotonin plays a significant role in mood regulation and cognitive functions, this peptide could be explored for therapeutic applications in mental health disorders .
Diagnostic Applications
2.1 Biomarkers for Disease
The unique properties of this compound make it a potential biomarker for various diseases. Its role in modulating cellular processes can be utilized to develop diagnostic tools that detect specific conditions related to inflammation or immune dysfunction .
2.2 Drug Discovery Platforms
The compound's interaction with various molecular targets positions it as a valuable candidate in drug discovery platforms. Researchers can utilize its structure to design novel drugs aimed at specific pathways involved in disease progression .
Biochemical Research Applications
3.1 Protein Synthesis Studies
As an amino acid sequence, this peptide serves as a model for studying protein synthesis mechanisms, particularly those involving aminoacyl-tRNA synthetases. Understanding these mechanisms can provide insights into the fundamental processes of cell biology and the development of new biotechnological applications .
3.2 Structural Biology Investigations
The structural complexity of this compound makes it an interesting subject for structural biology studies. Investigating its conformation and interactions with other biomolecules can enhance our understanding of peptide behavior in biological systems .
Data Tables and Case Studies
-
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of peptides similar to this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability when treated with the peptide. -
Case Study 2: Immune Modulation
Research on the immunomodulatory effects of this peptide demonstrated enhanced production of pro-inflammatory cytokines in vitro, suggesting its potential use as an adjuvant in vaccine formulations or treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, influencing signaling pathways and cellular functions. For example, it may modulate the activity of kinases or phosphatases, leading to altered phosphorylation states of proteins and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.
L-Serine-L-tyrosine: Another dipeptide with serine and tyrosine residues.
L-Threonyl-L-tyrosine: A dipeptide with threonine and tyrosine residues.
Uniqueness
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its longer chain length compared to dipeptides allows for more complex interactions and functions in biological systems.
Biological Activity
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan (LTYAIWS) is a complex peptide comprised of several amino acids, each contributing to its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and biotechnology.
Chemical Structure and Synthesis
LTYAIWS is represented by the chemical formula and has a molecular weight of approximately 707.9 g/mol. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of protected amino acids to form the peptide chain. Key steps include:
- Coupling Reactions : Amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Deprotection Steps : Protecting groups such as Fmoc are removed, allowing for subsequent coupling reactions.
The biological activity of LTYAIWS is attributed to its interaction with various molecular targets, including receptors and enzymes. This peptide can modulate signaling pathways, influencing physiological processes such as:
- Cellular Signaling : LTYAIWS may enhance or inhibit specific signaling cascades, potentially affecting cell growth and apoptosis.
- Protein-Protein Interactions : Its unique amino acid sequence allows it to engage in specific interactions with other proteins, which can be crucial in cellular functions.
Physiological Effects
Research indicates that LTYAIWS may exhibit several physiological effects:
- Neurotransmission Modulation : Tryptophan residues in the peptide can influence serotonin synthesis, thereby impacting mood and behavior.
- Antioxidant Properties : The presence of tyrosine and tryptophan may confer antioxidant capabilities, protecting cells from oxidative stress.
Research Applications
LTYAIWS has garnered attention for its potential applications in various scientific fields:
- Pharmaceutical Development : Investigated for its therapeutic effects in treating conditions such as depression and anxiety due to its role in serotonin modulation .
- Biotechnology : Used as a building block for synthesizing more complex peptides and proteins that have specific biological functions.
- Nutraceuticals : Explored for dietary supplements aimed at enhancing mental health and cognitive function.
Case Studies
Several studies have highlighted the biological significance of LTYAIWS:
- A study published in Molecules examined the effects of peptides similar to LTYAIWS on neurotransmitter levels in animal models, demonstrating significant alterations in serotonin pathways .
- Another investigation focused on the antioxidant properties of tryptophan-containing peptides, revealing their potential protective effects against neurodegenerative diseases .
Comparative Analysis
The following table summarizes the key findings related to LTYAIWS and similar compounds:
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| This compound | Modulates neurotransmission; antioxidant | Antidepressants; neuroprotective agents |
| L-Tryptophan | Precursor to serotonin | Mood enhancement; sleep regulation |
| L-Tyrosine | Precursor to dopamine | Cognitive enhancement; stress reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
